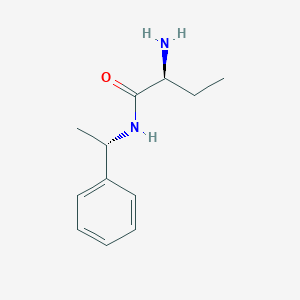![molecular formula C11H11FN2O B13647110 4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound characterized by a unique structure where an indoline and a pyrrolidine ring are fused together.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition promoted by Lewis bases or Brønsted bases. For instance, using a Lewis base such as PCy3 can yield the desired product with high diastereoselectivity . Alternatively, a Brønsted base like K2CO3 can also be employed to achieve good yields .
Industrial Production Methods
While specific industrial production methods for 4-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
化学反応の分析
Types of Reactions
4-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be employed.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group such as an amine or a halide .
科学的研究の応用
4-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or catalysts
作用機序
The mechanism of action of 4-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-one: Similar in structure but with different substitution patterns.
Spiro[indoline-3,4’-pyrrolo[3,4-b]pyridine]: Another spirocyclic compound with a different ring fusion.
Spiro[indoline-3,3’-piperidine]: Contains a piperidine ring instead of a pyrrolidine ring
Uniqueness
4-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .
特性
分子式 |
C11H11FN2O |
|---|---|
分子量 |
206.22 g/mol |
IUPAC名 |
4-fluorospiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H11FN2O/c12-7-2-1-3-8-9(7)11(10(15)14-8)4-5-13-6-11/h1-3,13H,4-6H2,(H,14,15) |
InChIキー |
FGCOWAVCZCUABN-UHFFFAOYSA-N |
正規SMILES |
C1CNCC12C3=C(C=CC=C3F)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


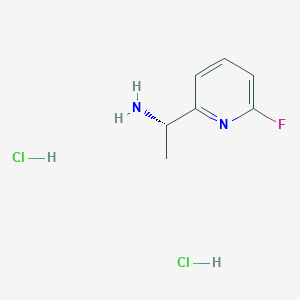
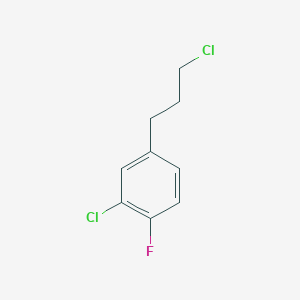
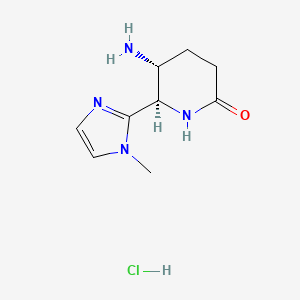


![5-Bromo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13647045.png)

![(R)-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13647060.png)

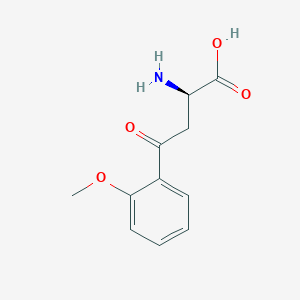
![2-[(3-methyl-1H-pyrazol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13647087.png)
